molecular formula C19H24N4O3 B11183350 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one

Cat. No.: B11183350
M. Wt: 356.4 g/mol
InChI Key: LCMZFYZAPALYTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one involves several steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene. The mixture is heated to the boiling point (130°C) for 9 hours. After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate. The resulting product is extracted with chloroform, dried, and crystallized from ethanol to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and extraction helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced piperazine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine receptor agonist properties. It is also studied for its potential in treating other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by acting as a dopamine receptor agonist. It primarily targets the D2 and D3 dopamine receptors, stimulating dopaminergic activity in the brain. This leads to improved motor function and reduced symptoms in patients with Parkinson’s disease. The compound also exhibits antagonistic properties at α2-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one is unique due to its dual action as a dopamine receptor agonist and α2-adrenergic receptor antagonist. This dual mechanism enhances its therapeutic efficacy and provides a broader range of pharmacological effects compared to other dopamine agonists .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H24N4O3/c1-2-3-15-11-18(24)21-19(20-15)23-8-6-22(7-9-23)12-14-4-5-16-17(10-14)26-13-25-16/h4-5,10-11H,2-3,6-9,12-13H2,1H3,(H,20,21,24)

InChI Key

LCMZFYZAPALYTN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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